molecular formula C13H12ClNO3 B1267839 Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate CAS No. 22931-71-1

Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate

Cat. No.: B1267839
CAS No.: 22931-71-1
M. Wt: 265.69 g/mol
InChI Key: QURGQUFEJWWDRF-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chloro group at the 4-position, a methoxy group at the 6-position, and an ethyl ester group at the 3-position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-chloro-6-methoxyquinoline.

    Esterification: The 4-chloro-6-methoxyquinoline is then subjected to esterification with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, improved yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group at the 4-position can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like sodium hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Nucleophilic Substitution: Formation of substituted quinoline derivatives.

    Hydrolysis: Formation of 4-chloro-6-methoxyquinoline-3-carboxylic acid.

    Oxidation: Formation of quinone derivatives.

Scientific Research Applications

Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting bacterial and parasitic infections.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It serves as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The chloro and methoxy groups enhance its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The compound can interfere with DNA synthesis and repair mechanisms, making it effective against certain bacterial and parasitic infections.

Comparison with Similar Compounds

Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate can be compared with other quinoline derivatives such as:

    Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate: Similar structure but with the methoxy group at the 8-position.

    Ethyl 4-chloro-6-methylquinoline-3-carboxylate: Similar structure but with a methyl group instead of a methoxy group at the 6-position.

Uniqueness

The presence of both chloro and methoxy groups in this compound provides unique chemical properties, such as enhanced reactivity and binding affinity, making it a valuable compound in medicinal chemistry and industrial applications.

Properties

IUPAC Name

ethyl 4-chloro-6-methoxyquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3/c1-3-18-13(16)10-7-15-11-5-4-8(17-2)6-9(11)12(10)14/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURGQUFEJWWDRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30307938
Record name ethyl 4-chloro-6-methoxyquinoline-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22931-71-1
Record name 22931-71-1
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Record name ethyl 4-chloro-6-methoxyquinoline-3-carboxylate
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Record name ethyl 4-chloro-6-methoxyquinoline-3-carboxylate
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Synthesis routes and methods I

Procedure details

To a stirred solution of the crude 6-methoxy-4-hydroxy-3-ethoxycarbonylquinoline (Step A, 74 g, 0.25 M) in dry toluene (300 mL) was added POCl3 (46.6 mL, 0.5 mol) followed by PCl5 (26 g, 0.125 mol). The mixture was heated at reflux for 6 h. The toluene and the excess of POCl3 were removed under vacuum. The solid residue was suspended into a mixture of 1N NaOH and ice. The resulting solid was filtered off, washed several times with water, then with a minimum amount of MeOH, and dried over P2O5 to give 6-methoxy-4-chloro-3-ethoxycarbonylquinoline as a white solid.
Quantity
74 g
Type
reactant
Reaction Step One
Name
Quantity
46.6 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
26 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

132 g of phosphoryl chloride are added, at 25° C., to 50 g of diethyl 2-[(4-methoxyphenylamino)methylene]malonate. The reaction medium is stirred for 15 minutes at this temperature, heated to 95-100° C. over 45 minutes, and then kept at this temperature for 4 hours. The excess phosphoryl chloride is then removed by heating at 125° C. for approximately 2 hours. The mixture is then cooled to 25° C. and 125 ml of dichloromethane are added. The medium is then stirred at 25° C. for 1 hour, and then run into 900 ml of water, over 30 minutes, while maintaining the temperature below 30° C. The pH is then adjusted to 7.5-8 by adding 172 g of a 47% sodium hydroxide solution, while maintaining the temperature at 20-25° C. The 2 phases are separated and the aqueous phase is extracted with dichloromethane. The organic phases are pooled and washed with water. The dichloromethane phase is half-concentrated and 190 ml of ethanol are added. The concentration is continued until the temperature of the reaction mass reaches 82° C. and the vapor temperature reaches 78° C. The reaction mass is cooled to 0-5° C. and then kept at this temperature for 2 hours. The precipitate is filtered off, washed with cold ethanol, and then dried at 50° C. under reduced pressure. 27.7 g (61%) of 4-chloro-3-ethoxycarbonyl-6-methoxyquinoline are obtained in the form of a yellow solid which melts at 93.7-95.7° C.
Quantity
132 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate (Example 1c, 1.24 g, 5.0 mmol) in POCl3 was refluxed under nitrogen for 3 hrs. The solution was cooled to room temperature and evaporated under reduced pressure. The residue was carefully quenched with ice, and neutralized with 2.0 N NaOH to pH 7. The precipitate was collected by filtration, washed with cold water, and dried under vacuum to give the title compound as a pale-yellow solid (1.29 g, 97%). 1H NMR (400 MHz, DMSO-d6) δ 1.36 (t, J=7.0 Hz, 3H), 3.96 (s, 3H), 4.41 (q, J=7.0 Hz, 2H), 7.57 (d, J=2.8 Hz, 1H), 7.61 (dd, J=2.8, 8.8 Hz, 1H), 8.05 (d, J=8.8 Hz, 1H), 8.97 (s, 1H). MS 266, 268 (MH+).
Quantity
1.24 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
97%

Synthesis routes and methods IV

Procedure details

Diethyl {[(4-methoxyphenyl)amino]methylene}malonate (63.5 g, 0.22 mol) was dissolved into POCl3 (300 mL, 3.0 mol), and the reaction mixture was heated at reflux for 16 h. After removal of solvent, toluene was added and the mixture was concentrated to remove remaining POCl3. The residue was diluted with DCM, washed with aqueous Na2CO3 and brine, dried over Na2SO4 and concentrated to give ethyl 4chloro-6methoxyquinoline-3-carboxylate (55.4 g, 96% yield) as a yellow solid which was used without further purification. LCMS: (FA) ES+ 266.1.
Quantity
63.5 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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